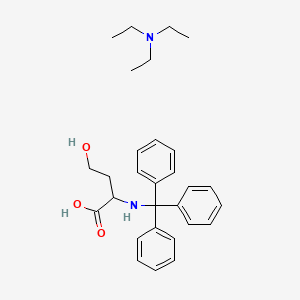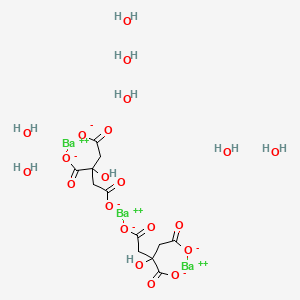![molecular formula C11H15N5O5 B15088763 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylguanosine is a modified nucleoside found in various RNA molecules. It is a derivative of guanosine, where a methyl group is attached to the nitrogen atom at the second position of the guanine base. This modification plays a crucial role in the stability and function of RNA molecules, particularly in transfer RNA (tRNA) and ribosomal RNA (rRNA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylguanosine can be synthesized through methylation of guanosine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled conditions to ensure selective methylation at the desired position .
Industrial Production Methods: In an industrial setting, the production of 2-Methylguanosine may involve large-scale methylation reactions using automated systems to ensure consistency and purity. The process includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: Substitution reactions can introduce other functional groups in place of the methyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogenated compounds can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution can result in various functionalized guanosine derivatives .
Scientific Research Applications
2-Methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids.
Biology: It plays a role in the stability and function of RNA molecules, particularly in tRNA and rRNA.
Medicine: It is studied for its potential therapeutic applications, including its role in gene expression regulation and its potential as a biomarker for certain diseases.
Industry: It is used in the production of synthetic RNA molecules for research and therapeutic purposes .
Mechanism of Action
2-Methylguanosine exerts its effects by modulating the stability and function of RNA molecules. It can influence the folding and stability of RNA structures, thereby affecting their biological activity. The methyl group at the second position of the guanine base can interact with other molecules, influencing the overall conformation and function of the RNA .
Comparison with Similar Compounds
7-Methylguanosine: Another methylated derivative of guanosine, where the methyl group is attached to the nitrogen at the seventh position.
2’-O-Methylguanosine: A derivative where the methyl group is attached to the oxygen at the 2’ position of the ribose moiety .
Uniqueness: 2-Methylguanosine is unique due to its specific methylation at the second position of the guanine base, which imparts distinct structural and functional properties to the RNA molecules it is part of. This specific modification can influence RNA stability and interactions in ways that other methylated guanosines cannot .
Properties
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEHROROQDYRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














